1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride
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Overview
Description
The compound “[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has a CAS Number of 2098144-23-9 and a molecular weight of 243.18 . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11 (4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H
.
Physical And Chemical Properties Analysis
“[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has a molecular weight of 243.18 . It is stored at room temperature and comes in a powder form .
Scientific Research Applications
Synthesis and Chemical Properties
- Azetidine derivatives have been synthesized from D-glucose, showcasing their potential as glycosidase inhibitors. Notably, N-methylated compounds demonstrated significant inhibitory activity against amyloglucosidase from Aspergillus niger, highlighting their utility in designing enzyme inhibitors (Lawande et al., 2015).
- Research on 1-alkyl-2-methylazetidin-3-ones and their hydroxyl counterparts provides insights into the synthesis of azetidine-based structures, contributing to the understanding of their chemical behaviors and potential applications in medicinal chemistry (Salgado et al., 2003).
Biological Activities and Pharmacological Potential
- Novel azetidinone derivatives incorporating a 1, 2, 4-triazole moiety were designed and evaluated for their anti-tubercular activity. Molecular docking and in vitro studies identified potential drug candidates, indicating the role of azetidine scaffolds in developing new anti-tubercular agents (Thomas et al., 2014).
- Azetidine-based compounds have been synthesized and assessed for their antimicrobial and anti-inflammatory activities. This research demonstrates the therapeutic potential of azetidine derivatives in treating infections and inflammation, pointing towards their applicability in drug development (Sharma et al., 2013).
Advances in Synthesis Techniques
- A practical and cost-effective synthesis route for azetidine derivatives for the orally active carbapenem L-084 highlights the importance of azetidine scaffolds in antibiotic development. This method presents a scalable approach for producing compounds with significant bioavailability (Isoda et al., 2006).
Safety And Hazards
“[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(azetidin-3-yl)-3-methylazetidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-7(10)4-9(5-7)6-2-8-3-6;;/h6,8,10H,2-5H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNODAGHGSPSEMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CNC2)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride |
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